molecular formula C10H15N3O5 B085236 N4-甲基胞苷 CAS No. 10578-79-7

N4-甲基胞苷

货号 B085236
CAS 编号: 10578-79-7
分子量: 257.24 g/mol
InChI 键: LZCNWAXLJWBRJE-ZOQUXTDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N4-Methylcytidine is a pyrimidine nucleoside . It has a molecular formula of C10H15N3O5 . It plays important roles in both bacterial and eukaryotic cells .


Synthesis Analysis

The synthesis of N4-Methylcytidine involves phosphoramidite chemistry and solid-phase synthesis of RNA oligonucleotides . The key N4-Methylcytidine phosphoramidite building blocks can be synthesized starting from the partially protected cytidine nucleosides .


Molecular Structure Analysis

The molecular weight of N4-Methylcytidine is 257.24 g/mol . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one .


Chemical Reactions Analysis

N4-Methylcytidine retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .


Physical And Chemical Properties Analysis

N4-Methylcytidine has a molecular weight of 257.24 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The exact mass is 257.10117059 g/mol .

科学研究应用

Base Pairing and Bioactivity Studies

N4-methylcytidine plays a significant role in base pairing and bioactivity studies. It retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . This makes it a crucial component in understanding the dynamics of RNA structures .

Modulation of Coding Efficiency and Fidelity

The methylation at the N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity. It affects the coding efficiency and fidelity during gene replication . This is particularly important in understanding the mechanisms of gene replication and expression.

Role in RNA Quality Control and Localization

Methylated nucleotides, including m4C, in different types of RNAs play key roles in cells. They are involved in the stabilization of tRNA structure, reinforcement of the codon-anticodon interaction, regulation of wobble base pairing, and prevention of frameshift errors . They also contribute to RNA quality control and localization .

Role in Mitoribosome Biogenesis

METTL15, an N4-methylcytidine methyltransferase, is responsible for the methylation of position C839 in mitochondrial 12S rRNA . This methylation is necessary for efficient translation in human mitochondria . The lack of METTL15 results in a reduction of the mitochondrial de novo protein synthesis and decreased steady-state levels of protein components of the oxidative phosphorylation system .

Stabilization of 12S rRNA Folding

The methylation of m4C839 is speculated to be involved in the stabilization of 12S rRNA folding . This facilitates the assembly of the mitochondrial small ribosomal subunits, which is crucial for the efficient functioning of the mitochondria .

Role in Oxidative Phosphorylation System

The methylation of m4C839 by METTL15 is necessary for the efficient functioning of the oxidative phosphorylation system . This is crucial for the energy production in cells and overall cellular metabolism.

作用机制

Target of Action

N4-Methylcytidine (m4C) primarily targets RNA, specifically the 12S rRNA in human mitochondria . The m4C methyltransferase METTL15 is responsible for the specific recognition and modification of m4C839 located in the 44th helix of 12S rRNA . This modification plays important roles in both bacterial and eukaryotic cells .

Mode of Action

The m4C modification retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . By contrast, the N4,N4-dimethylcytidine (m42C) modification disrupts the C:G pair and significantly decreases the duplex stability through a conformational shift of native Watson-Crick pair to a wobble-like pattern with the formation of two hydrogen bonds . This double-methylated m42C also results in the loss of base pairing discrimination between C:G and other mismatched pairs like C:A, C:T and C:C .

Biochemical Pathways

The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication . This modification can be dynamically and reversibly regulated by specific reader, writer, and eraser enzymes, representing a new layer of gene regulation .

Pharmacokinetics

It is known that the compound is synthesized and incorporated into rna oligonucleotides

Result of Action

The introduction of N4-Methylcytidine at position 839 of human 12S mt-rRNA by METTL15 is necessary for efficient mitochondrial protein synthesis . The m4C modification is essential to fine-tuning the ribosomal decoding center and increasing decoding fidelity .

Action Environment

The action of N4-Methylcytidine is influenced by the cellular environment. For instance, METTL15 deficiency caused increased reactive oxygen species, decreased membrane potential, and altered cellular metabolic state . Knocking down METTL15 caused an elevated lactate secretion and increased levels of histone H4K12-lactylation and H3K9-lactylation . Therefore, the cellular environment plays a crucial role in the action, efficacy, and stability of N4-Methylcytidine.

安全和危害

When handling N4-Methylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNWAXLJWBRJE-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147340
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Methylcytidine

CAS RN

10578-79-7
Record name N(4)-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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